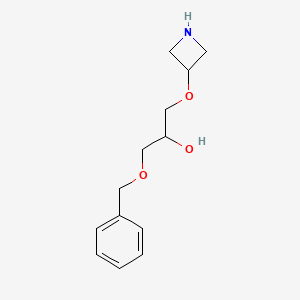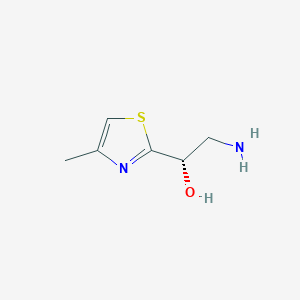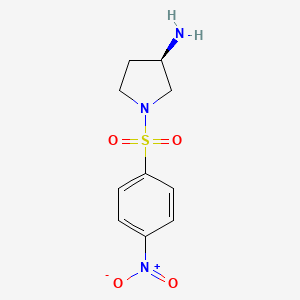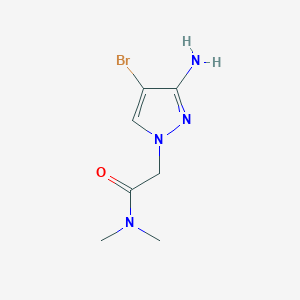
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N,N-dimethylacetamide is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of an amino group, a bromo substituent, and a dimethylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N,N-dimethylacetamide typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with N,N-dimethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N,N-dimethylacetamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo substituent can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromo substituent can be replaced by other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or Grignard reagents (RMgX) are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrogen derivatives with the bromo group replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The amino group and bromo substituent play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide
- 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-benzylacetamide
- 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)butanoic acid
Uniqueness
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylacetamide moiety differentiates it from other similar compounds and may influence its solubility, stability, and reactivity.
Propriétés
Formule moléculaire |
C7H11BrN4O |
|---|---|
Poids moléculaire |
247.09 g/mol |
Nom IUPAC |
2-(3-amino-4-bromopyrazol-1-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C7H11BrN4O/c1-11(2)6(13)4-12-3-5(8)7(9)10-12/h3H,4H2,1-2H3,(H2,9,10) |
Clé InChI |
LSHGAAANRWWUCP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CN1C=C(C(=N1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


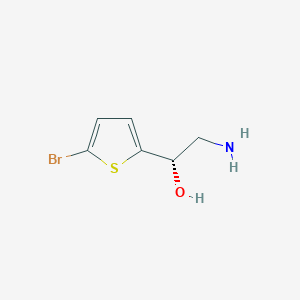
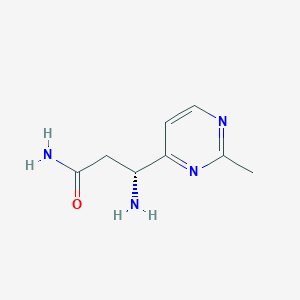
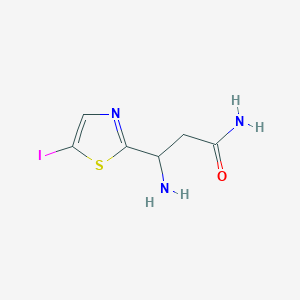
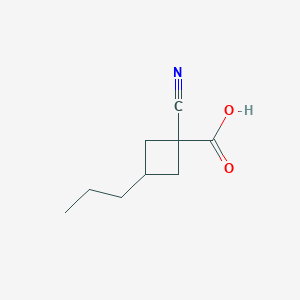
![2-Methoxy-2-[1-(methylsulfanyl)cyclobutyl]ethan-1-amine](/img/structure/B13071538.png)

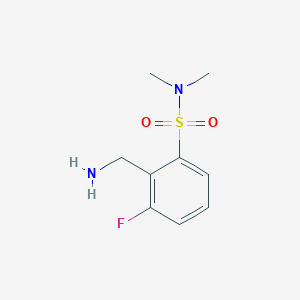

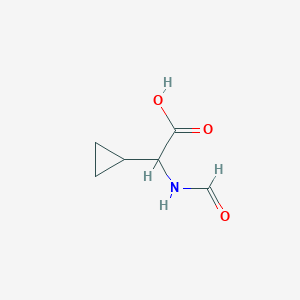
![1-(2-methoxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13071556.png)
![(2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B13071561.png)
